Lipophilicity Tuning: Intermediate logP Profile
The target compound exhibits a computed XLogP3-AA value of 1.6, falling between the 2-methyl (XLogP3 = 0.8) and 2-ethyl (XLogP3 = 1.2) analogs on the lower side, and the 2-benzyl (XLogP3 = 2.3) analog on the higher side [1][2][3][4]. The unsubstituted 2-azaspiro[4.5]decan-8-amine is the most hydrophilic (XLogP3 = 0.4) [5]. This intermediate lipophilicity positions the isopropyl derivative favorably for applications where moderate membrane permeability balanced against aqueous solubility is required, such as in CNS drug discovery where optimal logP values typically range from 1.5–2.7 [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Methyl: 0.8; 2-Ethyl: 1.2; 2-Benzyl: 2.3; 2-H (unsubstituted): 0.4 |
| Quantified Difference | Δ = +0.8 vs. methyl; +0.4 vs. ethyl; −0.7 vs. benzyl; +1.2 vs. unsubstituted |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Procurement teams selecting a building block for CNS-targeted libraries should prioritize the isopropyl analog when target product profiles demand lipophilicity in the 1.5–2.7 logP window.
- [1] PubChem CID 71632974: 2-Isopropyl-2-azaspiro[4.5]decan-8-amine, XLogP3-AA = 1.6. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. 'Central Nervous System Drug Space.' ACS Chem Neurosci. 2010;1(6):420-434. View Source
- [3] PubChem CID 71647921: 2-Methyl-2-azaspiro[4.5]decan-8-amine, XLogP3-AA = 0.8. View Source
- [4] PubChem CID 71649075: 2-Benzyl-2-azaspiro[4.5]decan-8-amine, XLogP3-AA = 2.3. View Source
- [5] PubChem CID 53778858: 2-Azaspiro[4.5]decan-8-amine, XLogP3-AA = 0.4. View Source
